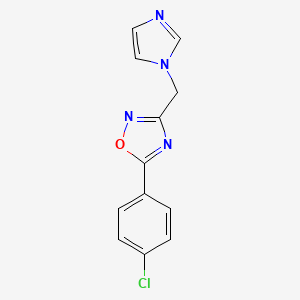
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as clotrimazole, which is an antifungal medication used to treat various fungal infections. However,
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. In addition, it has been suggested that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole may also exhibit its therapeutic effects through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been found to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for its potential antiviral activity against various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research application of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of this compound with improved therapeutic properties. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential use of this compound as a scaffold for the development of new drugs with diverse therapeutic properties is also an area of interest.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide to form 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl ethylcarbamate. This intermediate compound is then reacted with imidazole in the presence of sodium ethoxide to yield 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
Recent studies have shown that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has potential therapeutic properties beyond its antifungal activity. It has been found to exhibit promising anticancer, antibacterial, antiviral, and anti-inflammatory activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)12-15-11(16-18-12)7-17-6-5-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYSXICKPIBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[(1H-imidazol-1-YL)methyl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)
![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)





![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
methanone](/img/structure/B7548632.png)